

VH032-C7-COOH: A Technical Guide for Researchers in Targeted Protein Degradation

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **VH032-C7-COOH**, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, mechanism of action, and application in targeted protein degradation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to VH032-C7-COOH and the VHL E3 Ligase

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the proteasome.[1][2] The most well-characterized substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1 α).[1][3] Under normoxic conditions, HIF-1 α is hydroxylated, creating a binding site for VHL, which leads to its ubiquitination and degradation.[2] In hypoxic conditions, this process is inhibited, allowing HIF-1 α to accumulate and activate genes involved in angiogenesis and cell survival.[2][3]

Mutations in the VHL gene are associated with von Hippel-Lindau disease, a hereditary cancer syndrome, highlighting its role as a tumor suppressor.[3][4] The ability to hijack the VHL E3



ligase using small molecules has emerged as a powerful strategy in drug discovery, particularly through the development of PROTACs.[1][5]

VH032 is a potent and selective small molecule inhibitor of the VHL/HIF-1α interaction.[6][7] **VH032-C7-COOH** is a derivative of VH032, functionalized with a seven-carbon alkyl linker terminating in a carboxylic acid.[6][8][9] This functional group provides a convenient attachment point for conjugating a ligand that binds to a specific protein of interest (POI), thereby creating a PROTAC.[6][8]

Chemical and Physical Properties

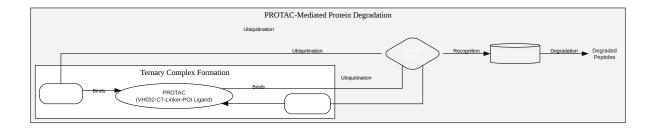
VH032-C7-COOH is a synthetic molecule designed for use in PROTAC synthesis. Its key features include the VH032 core for VHL binding and a C7-COOH linker for conjugation.

Property	Value	Reference
Chemical Name	N-(8-carboxy-1-oxooctyl)-3-methyl-L-valyl-4R-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-L-prolinamide	[9]
Molecular Formula	C31H44N4O6S	[9]
Molecular Weight	600.8 g/mol	[9]
CAS Number	2172819-76-8	[9]
Parent Compound (VH032) Kd for VHL	185 nM	[6][7][10]

Mechanism of Action in PROTACs

VH032-C7-COOH serves as the E3 ligase-recruiting element within a PROTAC molecule. The PROTAC, a heterobifunctional molecule, simultaneously binds to both the VHL E3 ligase (via the VH032 moiety) and a target protein of interest (via a separate ligand). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein by the E3 ligase machinery and its subsequent degradation by the 26S proteasome.





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Caption: PROTAC Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **VH032-C7-COOH** and VHL.

VHL Ligand Binding Assays

Objective: To determine the binding affinity of **VH032-C7-COOH** or PROTACs containing this ligand to the VHL E3 ligase complex.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[11]

- Assay Principle: This is a competitive assay where a known VHL ligand labeled with a red
 HTRF acceptor competes with the test compound (e.g., VH032-C7-COOH) for binding to a
 6His-tagged VHL protein complex. An anti-6His antibody labeled with Europium cryptate
 serves as the FRET donor. Binding of the labeled ligand brings the donor and acceptor into
 proximity, generating a FRET signal. Unlabeled ligands will displace the labeled ligand,
 causing a decrease in the FRET signal.[11]
- Materials:



- 96- or 384-well low volume white plates.
- 6His-tagged human VHL protein complex (VHL/Elongin B/Elongin C).
- VHL-Red Ligand (HTRF acceptor).
- Anti-6His Europium Cryptate-labeled antibody (HTRF donor).
- Assay buffer.
- Test compound (VH032-C7-COOH or derived PROTACs).
- Procedure:
 - Dispense test compounds or standards at various concentrations into the assay plate.
 - Add the 6His-tagged VHL protein complex to each well.
 - Add the pre-mixed HTRF reagents (anti-6His-Europium and VHL-Red Ligand).
 - Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
 - Read the fluorescence on an HTRF-compatible plate reader.
- Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities and plot against the concentration of the test compound to determine the IC50 value.
- B. Fluorescence Polarization (FP) Binding Assay[12]
- Assay Principle: This competitive assay measures the change in polarization of a
 fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) upon binding to the VHL protein
 complex.[12][13] The larger VHL-probe complex tumbles slower in solution, resulting in
 higher fluorescence polarization. Unlabeled ligands compete for binding, displacing the
 fluorescent probe and causing a decrease in polarization.[12]
- Materials:
 - Black, low-volume 384-well plates.



- VHL/Elongin B/Elongin C (VBC) protein complex.[12]
- Fluorescently labeled VHL probe (e.g., BODIPY FL VH032).[12]
- VHL Assay Buffer.[12]
- Test compound.
- Procedure:
 - Prepare serial dilutions of the test inhibitor.
 - Add diluted VBC complex to wells designated as "Positive Control" and "Test Inhibitor".
 - Add assay buffer to "Negative Control" and "Blank" wells.
 - Add the test inhibitor dilutions to the appropriate wells.
 - Add the fluorescent probe to all wells except the "Blank".
 - Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
 - Measure fluorescence polarization using a microplate reader equipped with appropriate filters.
- Data Analysis: Plot the fluorescence polarization values against the log of the inhibitor concentration to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a VHL ligand in a cellular environment.[1]

- Assay Principle: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified.[1]
- Procedure:

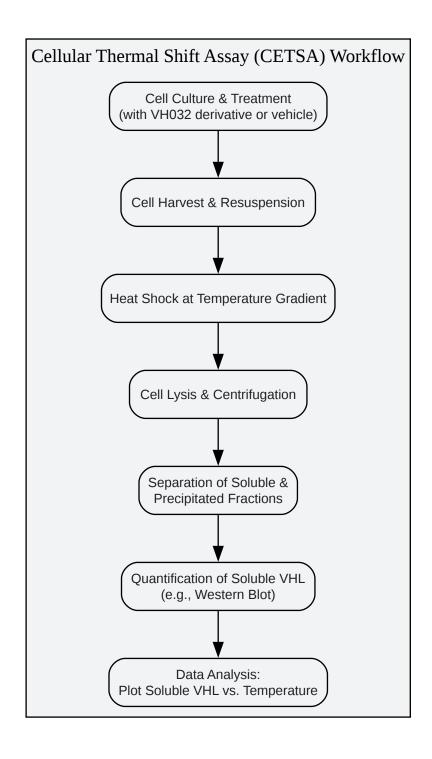
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- Culture cells to the desired confluency.
- Treat cells with the test compound (e.g., VH298, a derivative of VH032) or vehicle control for a specific duration.[1]
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension and heat the aliquots to a range of temperatures.
- Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
- Separate the soluble fraction from the precipitated proteins by centrifugation.
- Analyze the amount of soluble VHL protein in the supernatant by Western blotting or other quantitative methods.
- Data Analysis: Plot the amount of soluble VHL protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.





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Caption: CETSA Experimental Workflow.

In Vitro Pull-down Assay for Ternary Complex Formation



Objective: To qualitatively or semi-quantitatively assess the formation of the E3 ligase:PROTAC:substrate ternary complex.[14]

Assay Principle: A tagged version of the E3 ligase (e.g., GST-VHL) or the target protein is
used to pull down the other components of the ternary complex in the presence of a
PROTAC. The presence of the pulled-down proteins is then detected, typically by Western
blotting.[14]

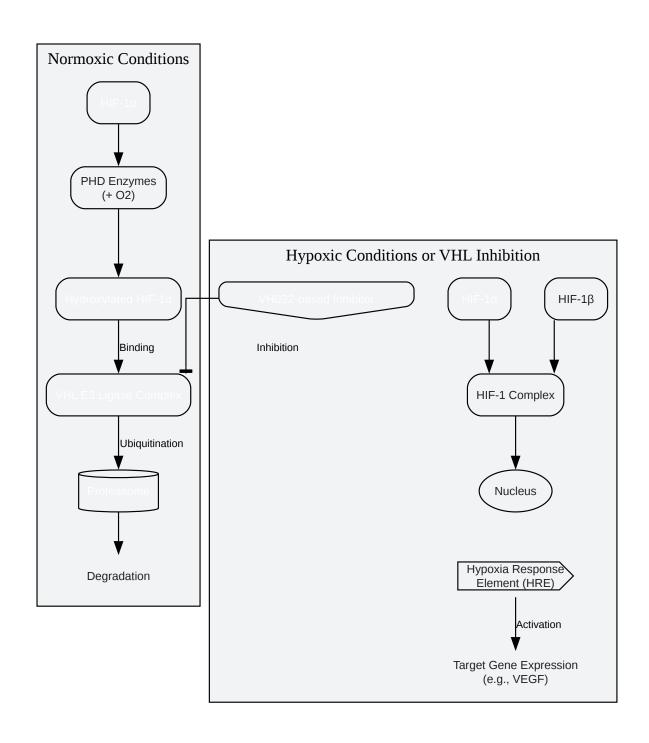
Procedure:

- Incubate purified, tagged E3 ligase (e.g., GST-VBC) with a purified target protein in the presence of varying concentrations of the PROTAC.
- Add affinity beads (e.g., Glutathione Sepharose for GST-tagged proteins) to the mixture and incubate to allow binding.
- Wash the beads several times with binding buffer to remove non-specific binders.
- Elute the bound proteins from the beads.
- Analyze the eluate for the presence of the target protein and components of the E3 ligase complex by SDS-PAGE and Western blotting.
- Data Analysis: The intensity of the band corresponding to the target protein in the pull-down indicates the extent of ternary complex formation.

Signaling Pathway

The primary signaling pathway influenced by VHL ligands like **VH032-C7-COOH**, when used as inhibitors, is the HIF- 1α pathway. As part of a PROTAC, **VH032-C7-COOH** initiates the degradation of a chosen target protein, thereby modulating the specific pathway in which that protein is involved.





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Caption: VHL-HIF- 1α Signaling Pathway.



Conclusion

VH032-C7-COOH is a valuable chemical tool for researchers engaged in the development of PROTACs. Its well-characterized parent compound, VH032, provides a high-affinity anchor to the VHL E3 ligase, while the C7-COOH linker offers a versatile point of attachment for various target-binding ligands. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of VH032-C7-COOH in the design and validation of novel protein degraders, ultimately advancing the field of targeted therapeutics.

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